2,5-Dichlorophenol
Overview
Description
2,5-Dichlorophenol is a chlorinated derivative of phenol, characterized by the presence of two chlorine atoms at the 2nd and 5th positions on the benzene ring. It has the molecular formula C6H4Cl2O and a molecular weight of 163.00 g/mol . This compound is known for its phenolic odor and is used as an intermediate in the synthesis of various chemical products.
Mechanism of Action
Target of Action
2,5-Dichlorophenol (2,5-DCP) is a chlorinated derivative of phenol It’s structurally similar compound, 2,4-dichlorophenoxyacetic acid (2,4-d), targets plant cells, specifically altering the plasticity of cell walls and influencing protein production .
Mode of Action
Based on the behavior of similar compounds, it can be inferred that 2,5-dcp may interact with its targets by mimicking natural plant hormones at the molecular level . This interaction could lead to abnormal growth, senescence, and plant death .
Biochemical Pathways
Similar compounds like 2,4-d have been shown to affect multiple hormonal pathways in plants, including those involving ethylene and abscisic acid . These hormonal disruptions can lead to overproduction of ethylene, leading to plant death .
Pharmacokinetics
The compound’s chemical properties, such as its molecular weight of 16300 g·mol−1 , suggest that it may have significant bioavailability.
Result of Action
Based on the behavior of similar compounds, it can be inferred that 2,5-dcp may cause abnormal growth, senescence, and plant death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,5-DCP. For instance, the presence of other substances in the environment, such as reducing substances and ions, can affect the degradation of 2,5-DCP . Furthermore, environmental conditions such as temperature, pH, and the presence of other organic materials can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,5-Dichlorophenol are not fully understood. It is known that chlorophenols, including this compound, can interact with various enzymes, proteins, and other biomolecules. For instance, some studies suggest that this compound may be metabolized by hydroxylation, a process involving enzymes such as cytochrome P450 .
Cellular Effects
The cellular effects of this compound are complex and can vary depending on the cell type and exposure level. Some studies have suggested that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that chlorophenols can be metabolized through various pathways, potentially involving enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorophenol can be synthesized through several methods. One common method involves the direct oxidation of p-dichlorobenzene using hydrogen peroxide as the oxidant. The reaction is catalyzed by iron powder and uses acetic acid as the solvent. The optimal conditions for this reaction are a temperature of 60°C and a reaction time of 2.5 hours .
Another method involves a Friedel-Crafts acylation reaction between p-dichlorobenzene and acetyl chloride in the presence of aluminum trichloride to obtain 2,5-dichloroacetophenone. This intermediate then undergoes a Baeyer-Villiger oxidation reaction with a peroxide to form 2,5-dichlorobenzene acetate, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound often follows the direct oxidation method due to its simplicity and relatively high yield. The process involves the use of dichlorobenzene as the starting material and hydrogen peroxide as the oxidant, with iron powder as the catalyst and acetic acid as the solvent .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Phenolic derivatives with different substituents replacing the chlorine atoms
Scientific Research Applications
2,5-Dichlorophenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,5-Dichlorophenol is one of several dichlorophenol isomers, including:
- 2,3-Dichlorophenol
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
Uniqueness:
Position of Chlorine Atoms: The unique positioning of chlorine atoms at the 2nd and 5th positions on the benzene ring gives this compound distinct chemical properties and reactivity compared to other isomers.
Applications: Its specific structure makes it particularly useful as an intermediate in the synthesis of certain herbicides and insecticides.
Properties
IUPAC Name |
2,5-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANCECPPZPIPNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O | |
Record name | 2,5-DICHLOROPHENOL | |
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Record name | 2,5-DICHLOROPHENOL | |
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Related CAS |
52166-72-0 (hydrochloride salt), 68938-81-8 (potassium salt) | |
Record name | 2,5-Dichlorophenol | |
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DSSTOX Substance ID |
DTXSID7025003 | |
Record name | 2,5-Dichlorophenol | |
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Molecular Weight |
163.00 g/mol | |
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Physical Description |
Prisms (from benzene, petroleum ether) or white crystals. Odor threshold 30 micrograms/liter at 68-72 °F; 33 micrograms/liter at 86 °F. Taste threshold 0.5 micrograms/liter. (NTP, 1992), Liquid, Colorless solid; [ICSC] Crystalline solid; [MSDSonline], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |
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Record name | Phenol, 2,5-dichloro- | |
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Boiling Point |
412 °F at 760 mmHg (NTP, 1992), 211 °C, at 99.2kPa: 211 °C | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, ethyl ether; soluble in benzene, petroleum ether, In water, 2,000 mg/L at 25 °C, 2 mg/mL at 25 °C, Solubility in water, g/100ml: 0.2 (poor) | |
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Density |
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
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Vapor Density |
Relative vapor density (air = 1): 5.6 | |
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Vapor Pressure |
0.06 [mmHg], 0.0562 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7 | |
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Mechanism of Action |
Chlorinated phenols ... Are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/ | |
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Impurities |
... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |
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Color/Form |
Prisms from benzene and petroleum ether | |
CAS No. |
583-78-8 | |
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Melting Point |
133 to 136 °F (NTP, 1992), 59 °C | |
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URL | http://www.hmdb.ca/metabolites/HMDB0041800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,5-DICHLOROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0439 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How prevalent is exposure to 2,5-dichlorophenol in the general population?
A1: Studies indicate widespread exposure to this compound. In the U.S., 98% of adults had detectable levels of its metabolite, this compound, in their urine. [, , , ] Similarly, 97.9% of Korean adults had detectable urinary this compound concentrations. []
Q2: What are the main sources of this compound exposure?
A2: this compound is a metabolite of 1,4-dichlorobenzene, a common ingredient in room deodorizers, moth repellents, and toilet bowl cleaners. Therefore, household use of these products contributes significantly to exposure. [, , , , ] Other sources include industrial uses and potential environmental contamination. [, , , ]
Q3: How is this compound exposure monitored in humans?
A3: Urinary concentrations of this compound and its metabolites like this compound glucuronide and this compound sulphate are used as biomarkers of exposure. [, , ]
Q4: What factors influence urinary concentrations of this compound?
A4: Factors like age, race/ethnicity, socioeconomic status, housing type, and consumption habits (e.g., bottled water) can affect urinary this compound levels. For instance, concentrations were higher among children, older adults, and those living in public housing. [, , ]
Q5: Does urinary flow rate impact the interpretation of this compound concentrations?
A5: Yes, urinary flow rate varies with age, sex, race/ethnicity, and BMI. These variations can confound exposure assessments based solely on urinary concentration. Therefore, researchers recommend using analyte excretion rates (e.g., nanograms per hour) for more accurate comparisons. []
Q6: How is this compound metabolized in the body?
A6: this compound is primarily metabolized through conjugation with glucuronic acid and sulfate, forming this compound glucuronide and this compound sulphate, respectively. These metabolites are then excreted in the urine. [, ]
Q7: Is this compound toxic to humans?
A7: While this compound is generally considered less toxic than its parent compound, studies have linked its exposure to potential health effects, including:
- Early pregnancy loss: Higher this compound concentrations were associated with an increased risk. []
- Altered pubertal timing: Prenatal exposure was linked to earlier pubic hair development in girls. []
- Respiratory effects: Exposure has been associated with altered respiratory health in children, particularly in relation to asthma and lung function. [, ]
- Metabolic effects: Associations have been observed with hypertriglyceridemia in midlife women. []
- Neurobehavioral effects: Some studies suggest potential impacts on neurobehavioral test performance. []
Q8: Are there specific concerns regarding this compound exposure in children?
A8: Yes, children may be more susceptible to this compound's potential effects. Studies have reported associations with altered pubertal timing, respiratory problems, and obesity in children exposed to the compound. [, , , ]
Q9: What analytical techniques are used to measure this compound in environmental and biological samples?
A9: Common methods include:- Gas Chromatography coupled with Flame Ionization Detection (GC-FID): Used to analyze air samples for 1,4-dichlorobenzene, the precursor to this compound. []- Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC/MS/MS): Offers high sensitivity and throughput for analyzing this compound and its metabolites in urine. [, , , ]- High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): A versatile technique for quantifying various environmental phenols, including this compound, in urine. []
Q10: Can this compound be degraded in the environment?
A10: Yes, certain microorganisms possess the ability to degrade this compound. For instance, Sphingomonas sp. MM-1 utilizes the lin genes to degrade γ-hexachlorocyclohexane, producing this compound as an intermediate metabolite, which is further broken down. [] White-rot fungi like Bjerkandera adusta and Lentinus squarrosulus have also demonstrated complete degradation of this compound in laboratory settings, highlighting their potential for bioremediation. []
Q11: What is the molecular formula and weight of this compound?
A11: The molecular formula of this compound is C6H4Cl2O, and its molecular weight is 163.00 g/mol.
Q12: How is this compound synthesized?
A12: Several methods exist for this compound synthesis, including:- Hydrolysis of 1,2,4-trichlorobenzene: This method involves alkaline hydrolysis of 1,2,4-trichlorobenzene, often catalyzed by phase transfer catalysts. [, , , ]- Electrooxidation of 1,4-dichlorobenzene: This electrochemical method utilizes modified electrodes, such as Sn-Ir electrodes doped with Sb, Co, or Ce oxides, to facilitate the oxidation process. []- Diazotization and hydrolysis of 2,5-dichloroaniline: This method involves diazotizing 2,5-dichloroaniline followed by hydrolysis of the diazonium salt. [, , ]
Q13: Are there any industrial applications for this compound?
A13: this compound is a key intermediate in the industrial synthesis of dicamba, a widely used herbicide. [, ] It also serves as a precursor for other chemical syntheses, such as the production of 3,6-dichloro-2-hydroxybenzoic acid. []
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